molecular formula C15H19BrN2 B8724780 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole CAS No. 199172-08-2

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

Cat. No. B8724780
M. Wt: 307.23 g/mol
InChI Key: NPZPQOOJVQIHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole is a useful research compound. Its molecular formula is C15H19BrN2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

199172-08-2

Product Name

6-Bromo-1-cyclohexyl-3-ethyl-1H-indazole

Molecular Formula

C15H19BrN2

Molecular Weight

307.23 g/mol

IUPAC Name

6-bromo-1-cyclohexyl-3-ethylindazole

InChI

InChI=1S/C15H19BrN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3

InChI Key

NPZPQOOJVQIHKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)Br)C3CCCCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide (0.890 g, 2.30 mmol) was added 1N aqueous sodium hydroxide (20 mL) and toluene (20 mL). The biphasic mixture was stirred for one hour and the layers separated. The aqueous layer was reextracted with toluene (10 mL), and the organic extracts were combined, dried over magnesium sulfate, and concentrated to provide 6-bromo-1-cyclohexyl-3ethyl-1H-indazole (0.660 g, 94% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28 (m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Name
6-bromo-1-cyclohexyl-3-ethyl-1H-indazole hydrobromide
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methanesulfonic acid 5bromo-2-propionyl-phenyl ester (36.6 g, 119 mmol) was combined with cyclohexylhydrazine (27.2 g, 238 mmol) and ammonium acetate (23.0 g, 299 mmol) in xylenes (220 mL). The reaction mixture was heated to 135° C. in a Dean-Stark apparatus for 48 hours. The reaction was cooled to room temperature and concentrated to a low volume under reduced pressure. The crude product was filtered through a pad of silica gel (weight ratio product/silica gel 1/5) eluting first with hexanes then with a 10/90 mixture of ethyl acetate and hexanes. The fractions containing principally 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole were collected. A second crop was obtained by repeating the above silica treatment with the mixed fractions. The two crops were combined and dried under vacuum to yield 28.0 g of 6-bromo-1-cyclohexyl-3-ethyl-1H-indazole (76% yield). 1H NMR (400 MHz, CDCl3) δ 1.35 (t, 3, J=7.7), 1.39-2.06 (m, 10), 2.95 (q, 2, J=7.7), 4.21-4.28(m, 1), 7.15 (d, 1, J=8.5), 7.51 (d, 1, J=8.5), 7.56 (s, 1). 13C NMR (100 MHz, CDCl3) δ 13.95, 20.50, 25.35, 25.84, 32.44, 58.15, 112.01, 120.10, 121.37, 121.65, 122.82, 140.37, 146.60. IR 2934, 2855, 1606, 1502, 1451, 1048, 951, 834 cm-1. Analysis calculated for C15H19BrN2 : C, 58.64; H, 6.23; N, 9.12. Found: C, 58.82; H, 6.20; N, 9.01.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
220 mL
Type
solvent
Reaction Step Four

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